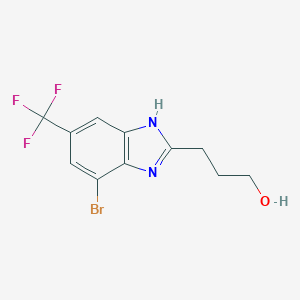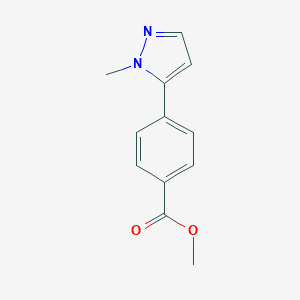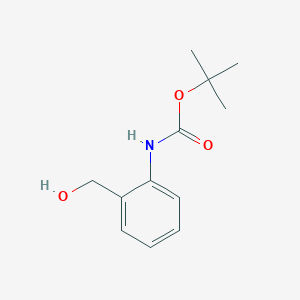
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMH belongs to the class of hydrazinecarbothioamide derivatives, which have been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
科学的研究の応用
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and 2. Moreover, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
作用機序
The mechanism of action of N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide is not fully understood, but it is believed to act by inducing apoptosis, inhibiting cell proliferation, and suppressing the production of inflammatory cytokines. This compound has been shown to induce cell cycle arrest in the G2/M phase, leading to the inhibition of cell proliferation. It has also been found to activate the caspase-dependent apoptotic pathway, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of oncogenes, such as c-Myc and Bcl-2, and increase the expression of tumor suppressor genes, such as p53 and p21. This compound has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which plays an important role in protecting cells from oxidative stress. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
実験室実験の利点と制限
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide has several advantages as a research tool. It is easy to synthesize and has a high yield and purity. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its biological activity. Moreover, this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
将来の方向性
There are several future directions for N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide research. One area of research is to elucidate the mechanism of action of this compound and identify its molecular targets. Another area of research is to study the pharmacokinetics and toxicity of this compound in vivo, which is important for the development of this compound as a therapeutic agent. Moreover, further studies are needed to investigate the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Finally, the development of this compound analogs with improved activity and selectivity is an important area of research.
合成法
N-((3-Bromo-4-methoxyphenyl)methyl)-2-((2-hydroxyphenyl)methylene)hydrazinecarbothioamide can be synthesized by the reaction of 3-bromo-4-methoxybenzaldehyde with 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The synthesis method of this compound has been optimized to achieve a high yield and purity of the compound.
特性
CAS番号 |
186453-55-4 |
|---|---|
分子式 |
C16H16BrN3O2S |
分子量 |
394.3 g/mol |
IUPAC名 |
1-[(3-bromo-4-methoxyphenyl)methyl]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H16BrN3O2S/c1-22-15-7-6-11(8-13(15)17)9-18-16(23)20-19-10-12-4-2-3-5-14(12)21/h2-8,10,21H,9H2,1H3,(H2,18,20,23)/b19-10+ |
InChIキー |
WPBGCGFJARATNZ-ZRDIBKRKSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O)Br |
SMILES |
COC1=C(C=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O)Br |
正規SMILES |
COC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)Br |
同義語 |
Hydrazinecarbothioamide, N-((3-bromo-4-methoxyphenyl)methyl)-2-((2-hyd roxyphenyl)methylene)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)



![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)





